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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and properties of
(2-(Trifluoromethyl)pyridin-4-yl)methanol, a key intermediate in the synthesis of
pharmaceuticals and agrochemicals. Due to the limited availability of public experimental data
for this specific compound, this guide combines known information with theoretical data and
comparative analysis of related structures. The document covers structural identifiers,
physicochemical properties, and the general synthetic and analytical methodologies relevant to
this class of compounds. A significant focus is placed on the influence of the trifluoromethyl
group on the molecule's bioactivity, supported by a discussion of its role in medicinal chemistry.

Introduction

(2-(Trifluoromethyl)pyridin-4-yl)methanol is a heterocyclic organic compound featuring a
pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl
group at the 4-position. The presence of the trifluoromethyl group is of particular interest in drug
discovery and development as it can significantly enhance a molecule's metabolic stability,
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lipophilicity, and binding affinity to biological targets.[1] This guide aims to consolidate the
available structural and chemical information for this important building block.

Molecular Structure and Identification

The fundamental structure of (2-(Trifluoromethyl)pyridin-4-yl)methanol is depicted below.
Key identifiers and computed properties are summarized in the subsequent tables.

Structural Diagram
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Caption: 2D Molecular Structure of (2-(Trifluoromethyl)pyridin-4-yl)methanol.

Chemical Identifiers
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Identifier Value

IUPAC Name [2-(Trifluoromethyl)pyridin-4-ylImethanol[2]
CAS Number 131747-61-0[2]

Molecular Formula C7HeFsNO[2]

SMILES C1=CN=C(C=C1CO)C(F)(F)F[2]

InChl Key UOQWDROTEICSEX-UHFFFAOYSA-N[2]

Physicochemical Properties

Property Value

Molecular Weight 177.12 g/mol [2]
Monoisotopic Mass 177.04014830 Da[2]
Topological Polar Surface Area 33.1 A2[2]
Complexity 148[2]

XLogP3 0.9[2]

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 1

Note: The data in the tables above are computationally derived and sourced from PubChem.[2]

Experimental Data

Detailed experimental data for (2-(Trifluoromethyl)pyridin-4-yl)methanol, such as
crystallographic data and full spectral analyses, are not readily available in peer-reviewed
literature. The compound is primarily supplied as a building block for further synthesis.

Crystallographic Data
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No experimental crystallographic data for (2-(Trifluoromethyl)pyridin-4-yl)methanol has been
found in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic
databases.

For comparative purposes, the crystal structure of a related compound, --INVALID-LINK--
methanol, has been reported.[3] In this molecule, the supramolecular architecture is sustained
by O—H:--O, N—H:--O, and C—H---F hydrogen bonds.[3] It is plausible that in the solid state,
(2-(Trifluoromethyl)pyridin-4-yl)methanol would also exhibit intermolecular hydrogen
bonding involving the hydroxyl group and the pyridine nitrogen.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of (2-
(Trifluoromethyl)pyridin-4-yl)methanol are not extensively published. However, general
methods for the synthesis of trifluoromethylpyridines and their derivatives are well-established.

Synthesis

The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches:

o Direct Fluorination: This involves the chlorination and subsequent fluorination of a picoline
precursor.[4]

e Cyclocondensation: This method utilizes a trifluoromethyl-containing building block to
construct the pyridine ring.[4]

A plausible synthetic route to (2-(Trifluoromethyl)pyridin-4-yl)methanol could involve the
reduction of a corresponding carboxylic acid or ester derivative, which in turn could be
synthesized from a suitable trifluoromethylpyridine precursor. For instance, the synthesis of the
related (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol has been achieved by the reduction of
2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid with a borane-THF complex.

Spectroscopic Analysis

While specific spectra for the target compound are not widely published, general protocols for
acquiring spectroscopic data for similar compounds are provided below.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Filter the solution to remove any
particulate matter.

* 1H NMR Spectroscopy: A standard proton NMR experiment would be expected to show
signals corresponding to the pyridine ring protons, the methylene protons of the
hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns
would be indicative of the substitution pattern on the pyridine ring.

e 13C NMR Spectroscopy: A proton-decoupled 13C NMR spectrum would display signals for
each unique carbon atom in the molecule. The carbon of the trifluoromethyl group would
likely appear as a quartet due to coupling with the three fluorine atoms.

4.2.2. Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a KBr pellet or a Nujol mull can be prepared. For a
liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

o Data Acquisition: The IR spectrum would be recorded on an FTIR spectrometer. Expected
characteristic absorption bands would include O-H stretching (broad, around 3300 cm~1), C-
H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and
strong C-F stretching bands characteristic of the trifluoromethyl group.

4.2.3. Mass Spectrometry (MS)

« lonization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
would be suitable methods.

e Analysis: The mass spectrum would be expected to show a prominent molecular ion peak
(IM+H]* or [M-H]~) corresponding to the molecular weight of the compound. Fragmentation
patterns could provide further structural information. Predicted m/z values for various
adducts are available in public databases.[5]

Biological Activity and Signhaling Pathways

Specific biological activity or signaling pathway modulation by (2-(Trifluoromethyl)pyridin-4-
yl)methanol has not been detailed in the available literature. However, its significance lies in its
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role as a key intermediate for the synthesis of biologically active molecules.

Role in Drug Discovery

The trifluoromethylpyridine moiety is a common feature in many agrochemicals and
pharmaceuticals.[4][6] The trifluoromethyl group often imparts desirable properties such as:

» Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic
degradation.[1]

 Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]

» Modified Binding Affinity: The electron-withdrawing nature of the CFs group can alter the
electronic properties of the molecule, influencing its interaction with biological targets.[1]

Derivatives of trifluoromethylpyridines have been investigated as inhibitors of various enzymes
and receptors, and are found in commercial pesticides and pharmaceutical candidates.[7]

Logical Workflow for Intermediate Utilization

The following diagram illustrates a generalized workflow for the utilization of an intermediate
like (2-(Trifluoromethyl)pyridin-4-yl)methanol in a drug discovery program.
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Caption: Generalized workflow for the use of a chemical intermediate in drug discovery.

Conclusion

(2-(Trifluoromethyl)pyridin-4-yl)methanol is a valuable chemical intermediate, primarily due
to the advantageous properties conferred by the trifluoromethyl group. While detailed
experimental structural and spectroscopic data are not widely available in the public domain, its
chemical identity is well-established. This guide provides a summary of the known information
and outlines the general experimental approaches for the synthesis and characterization of this
and related compounds. Further research to publish detailed experimental data would be
beneficial to the scientific community, particularly those in the fields of medicinal chemistry and
materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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